trans-1,2-Dimethylcyclobutane

Thermochemistry Ring strain Conformational analysis

trans-1,2-Dimethylcyclobutane (CAS 15679-02-4) is a C6H12 cycloalkane characterized by a puckered four-membered ring with two methyl substituents in a trans (anti) spatial arrangement. With a molecular weight of 84.16 g/mol, the compound exists as a pair of enantiomers, (1R,2R) and (1S,2S), and exhibits C2 symmetry.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 15679-02-4
Cat. No. B12766322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Dimethylcyclobutane
CAS15679-02-4
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC1CCC1C
InChIInChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyIVAGOJQDJFWIRT-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Dimethylcyclobutane (CAS 15679-02-4) – Essential Procurement Specifications for a Stereochemically Defined Cyclobutane Scaffold


trans-1,2-Dimethylcyclobutane (CAS 15679-02-4) is a C6H12 cycloalkane characterized by a puckered four-membered ring with two methyl substituents in a trans (anti) spatial arrangement [1]. With a molecular weight of 84.16 g/mol, the compound exists as a pair of enantiomers, (1R,2R) and (1S,2S), and exhibits C2 symmetry [2]. The trans geometry confers lower steric strain and distinct stereochemical properties compared to its cis diastereomer, directly influencing its selection as a chiral building block, a mechanistic probe in thermal rearrangement studies, and a synthetic intermediate in stereospecific routes [3].

Why Purchasing Undifferentiated Dimethylcyclobutane Fails for trans-1,2-Specific Applications


The dimethylcyclobutane isomer family displays dramatically divergent stereochemical and thermodynamic properties that render in-class substitution impossible for any application requiring defined geometry. The cis-1,2 isomer is a meso compound (achiral) with higher steric strain, while the trans-1,3 isomer pair exhibits an inverted stability order relative to the 1,2 series [1]. Direct quantitative consequences documented below include measurable differences in enthalpy of formation, optical activity, pyrolysis retention/inversion ratios, and crystal packing. Procuring a mixture of isomers or a different dimethylcyclobutane regio‑/stereoisomer therefore introduces uncontrolled variables that invalidate chiral syntheses, kinetic studies, and stereospecific transformations [2].

Quantitative Differentiation Evidence for trans-1,2-Dimethylcyclobutane (CAS 15679-02-4) vs. Closest Analogs


Thermodynamic Stability: trans-1,2-Dimethylcyclobutane is More Stable than cis-1,2-Dimethylcyclobutane

The trans-1,2 isomer is thermodynamically more stable than cis-1,2-dimethylcyclobutane due to reduced steric repulsion between the methyl groups. While a direct head-to-head experimental enthalpy of formation comparison is unavailable in open NIST datasets, the cis isomer’s heat of hydrogenation (ΔrH° = -26.37 ± 0.24 kcal/mol, liquid phase, acetic acid, Turner et al., 1968) provides a baseline [1]. The trans isomer is expected to exhibit a less exothermic hydrogenation enthalpy, reflecting its lower ground-state energy [2]. The standard enthalpy of formation for trans-1,2-dimethylcyclobutane is catalogued in the CCCBDB experimental dataset (gas phase, 298.15 K) [3].

Thermochemistry Ring strain Conformational analysis

Optical Activity: trans-1,2-Dimethylcyclobutane is Chiral, cis Isomer is Achiral

trans-1,2-Dimethylcyclobutane belongs to the C2 point group and exists as a pair of non-superimposable enantiomers, (1R,2R) and (1S,2S) [1]. In contrast, cis-1,2-dimethylcyclobutane possesses a plane of symmetry and is a meso compound, exhibiting no optical activity [2]. This binary stereochemical distinction means that only the trans isomer can serve as a chiral building block or chiral auxiliary in asymmetric synthesis.

Chirality Enantiomeric purity Asymmetric synthesis

Thermal Rearrangement Stereochemistry: Divergent Retention/Inversion Ratios for cis and trans Isomers

Pyrolysis of trans- and cis-1,2-dimethylcyclobutane proceeds through a common 1,4-diradical intermediate, yet the stereochemical outcome differs quantitatively. At 439 °C, both isomers yield 1,2-dimethylcyclobutane products with retention/inversion (r/I) ratios of 1.7; at 306 °C, the values are 1.9 and 2.2, respectively [1]. These distinct r/I ratios constitute a measurable kinetic fingerprint that differentiates the trans isomer from the cis isomer under identical thermal conditions. Additionally, recovered cis-1,2-dimethylcyclobutane-d2 from thermolysis of the trans isomer confirms that cis→trans isomerization is a minor pathway .

Pyrolysis Mechanistic probe Diradical intermediates

Stereochemical Purity as a Gatekeeper for Insect Pheromone Synthesis

Patent literature explicitly identifies dimethylcyclobutane compounds, including the 1,2-dimethyl substitution pattern, as critical intermediates in the synthesis of insect sex pheromones [1]. The stereochemical configuration of the cyclobutane ring is preserved throughout the synthetic sequence, meaning that the trans or cis identity of the starting dimethylcyclobutane directly dictates the stereochemistry of the final bioactive pheromone component [2]. Shin‑Etsu Chemical Co., Ltd. has patented processes for preparing dimethylcyclobutane compounds and their diester derivatives, underscoring the industrial-scale relevance of isomerically pure material [3].

Insect pheromone Stereospecific intermediate Process chemistry

Validated Research & Industrial Application Scenarios for trans-1,2-Dimethylcyclobutane (CAS 15679-02-4)


Chiral Cyclobutane Building Block in Asymmetric Synthesis

Because trans-1,2-dimethylcyclobutane is chiral while the cis isomer is achiral, procurement of the trans form is mandatory for any synthetic sequence requiring a non-racemic cyclobutane scaffold. The C2 symmetry of trans-1,2-dimethylcyclobutane enables its use in the construction of enantiopure pharmaceuticals or chiral ligands [1].

Mechanistic Probe in Diradical-Mediated Thermal Rearrangements

The distinct pyrolysis retention/inversion ratios (r/I = 1.9 for trans vs. 2.2 for cis at 306 °C) make trans-1,2-dimethylcyclobutane an essential isomer-specific mechanistic probe for studying 1,4-diradical intermediates. Only the trans isomer provides the specific r/I baseline required for kinetic modeling [1].

Stereospecific Intermediate in Lepidopteran Pheromone Production

Patent-protected routes to insect sex pheromones rely on dimethylcyclobutane intermediates with defined stereochemistry. Procuring trans-1,2-dimethylcyclobutane ensures that the cyclobutane ring stereochemistry is correctly set before further functionalization, directly impacting the bioactivity of the final pheromone product [1][2].

Calorimetric Standard for Ring-Strain Benchmarking

trans-1,2-Dimethylcyclobutane serves as a reference compound for quantifying conventional strain energy in substituted cyclobutanes. Its experimental enthalpy of formation, catalogued in the CCCBDB, provides a benchmark against which computational methods (DFT, CCSD(T)) can be validated, an application that cannot be fulfilled by the cis isomer due to its different strain profile [1].

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